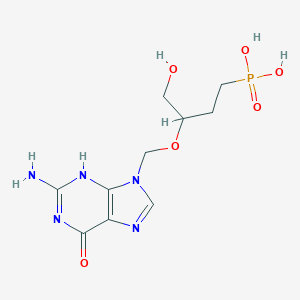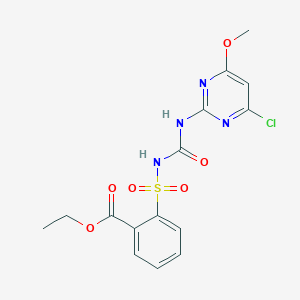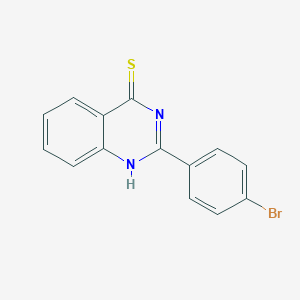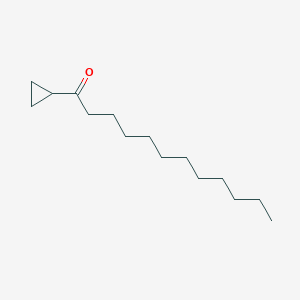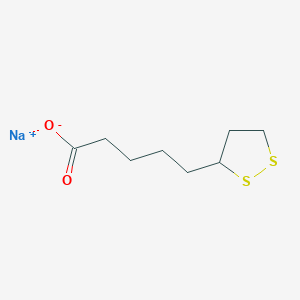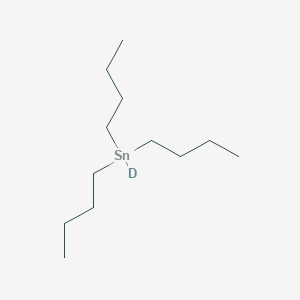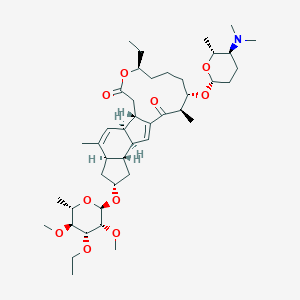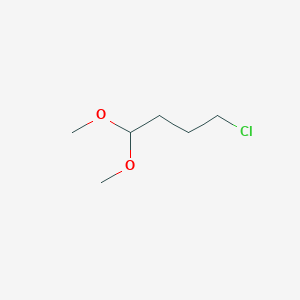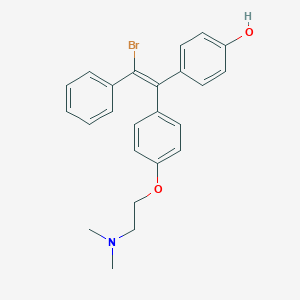
(E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol, also known as BKM120, is a potent and selective inhibitor of class I phosphatidylinositol 3-kinases (PI3Ks). PI3Ks are a family of lipid kinases that play a critical role in cell growth, proliferation, and survival. Dysregulation of PI3K signaling has been implicated in a wide range of human diseases, including cancer, diabetes, and autoimmune disorders. BKM120 has shown promising results in preclinical models of cancer and is currently being evaluated in clinical trials.
作用機序
(E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol inhibits class I PI3Ks, which are divided into three subtypes: PI3Kα, PI3Kβ, and PI3Kδ. These enzymes are involved in the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key signaling molecule that activates downstream signaling pathways, such as AKT and mTOR. By inhibiting PI3Ks, (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol reduces the levels of PIP3, leading to downstream inhibition of AKT and mTOR signaling. This results in decreased cell growth, proliferation, and survival.
生化学的および生理学的効果
(E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the elimination of cancer cells. (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. In addition, (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol has been shown to modulate the immune system, leading to enhanced antitumor immune responses.
実験室実験の利点と制限
(E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol has several advantages as a research tool. It is a potent and selective inhibitor of PI3Ks, which allows for the specific targeting of this pathway. (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol has also been shown to have favorable pharmacokinetic properties, which allows for in vivo studies. However, there are some limitations to the use of (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol in research. (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol has been shown to have off-target effects on other kinases, which may complicate the interpretation of results. In addition, (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol has been shown to have toxicity in some animal models, which may limit its use in certain studies.
将来の方向性
There are several future directions for the study of (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol. One area of interest is the development of combination therapies that include (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol. (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol has been shown to enhance the efficacy of other anticancer agents, and there is potential for synergistic effects with other targeted therapies. Another area of interest is the development of biomarkers that can predict response to (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol. PI3K pathway activation is a common feature of many cancers, but not all tumors respond to PI3K inhibition. The identification of biomarkers that can predict response to (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol may allow for more personalized treatment approaches. Finally, there is interest in the development of next-generation PI3K inhibitors that have improved selectivity and reduced toxicity compared to (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol.
合成法
The synthesis of (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol involves several steps, starting from commercially available starting materials. The key step is the coupling of 4-bromo-2-fluoroaniline with 4-(2-(dimethylamino)ethoxy)benzaldehyde to form the corresponding imine, which is then reduced to the amine using sodium triacetoxyborohydride. The resulting amine is then coupled with 4-hydroxyphenylacetic acid to form the target compound, (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol.
科学的研究の応用
(E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol has been extensively studied in preclinical models of cancer. It has shown potent antitumor activity in a wide range of cancer cell lines, including breast, lung, prostate, and pancreatic cancer. (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy. In addition, (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy.
特性
CAS番号 |
106692-19-7 |
|---|---|
製品名 |
(E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol |
分子式 |
C24H24BrNO2 |
分子量 |
438.4 g/mol |
IUPAC名 |
4-[(E)-2-bromo-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol |
InChI |
InChI=1S/C24H24BrNO2/c1-26(2)16-17-28-22-14-10-19(11-15-22)23(18-8-12-21(27)13-9-18)24(25)20-6-4-3-5-7-20/h3-15,27H,16-17H2,1-2H3/b24-23+ |
InChIキー |
QFLAMGKKUHSRDG-WCWDXBQESA-N |
異性体SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Br)/C3=CC=C(C=C3)O |
SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=C(C=C3)O |
正規SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=C(C=C3)O |
同義語 |
(1-(4-dimethylaminoethoxy)phenyl)-1-(4-hydroxyphenyl)-2-bromo-2-phenylethylene (1-(4-dimethylaminoethoxy)phenyl)-1-(4-hydroxyphenyl)-2-bromo-2-phenylethylene, (Z)-isomer DMAEPBP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B22744.png)
